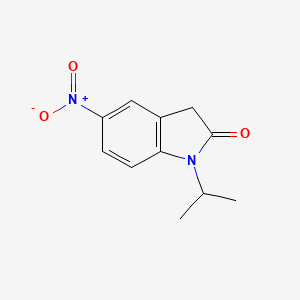

1-Isopropyl-5-nitroindolin-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12N2O3 |

|---|---|

Poids moléculaire |

220.22 g/mol |

Nom IUPAC |

5-nitro-1-propan-2-yl-3H-indol-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-7(2)12-10-4-3-9(13(15)16)5-8(10)6-11(12)14/h3-5,7H,6H2,1-2H3 |

Clé InChI |

UAXVIUJGYHWFBK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Chemical Reactivity and Derivatization Studies of Indolin 2 One Scaffolds

Electrophilic and Nucleophilic Reactions on the Indolin-2-one Ring System

The chemical nature of the indolin-2-one ring is distinctly influenced by its substituents. The benzene (B151609) ring portion of the scaffold is generally electron-rich, making it susceptible to electrophilic substitution. However, in the case of 1-isopropyl-5-nitroindolin-2-one , the strong electron-withdrawing nature of the nitro group at the C-5 position deactivates the aromatic ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation at the C-4, C-6, and C-7 positions significantly more challenging compared to an unsubstituted indolin-2-one.

Conversely, the electron deficiency induced by the C-5 nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group (C-4 and C-6). While less common, sufficiently potent nucleophiles could potentially displace a suitable leaving group at these positions, though this is not a primary reaction pathway for this specific compound under typical conditions.

The indole (B1671886) nitrogen (N-1) and the carbons of the heterocyclic ring also exhibit characteristic reactivity. The indole side chain of tryptophan, a related structure, demonstrates latent nucleophilic character at multiple carbon positions. nih.gov In the indolin-2-one system, the C-3 position is particularly important due to the adjacent electron-withdrawing carbonyl group, which activates the C-3 protons and makes this position a key site for nucleophilic and condensation reactions.

Reactions at the Carbonyl Group (C-2) and Nitrogen Atom (N-1)

The reactivity of the N-1 and C-2 positions in This compound is governed by the amide functionality within the five-membered ring.

Nitrogen Atom (N-1): The nitrogen atom in an indolin-2-one is part of an amide linkage, rendering it significantly less nucleophilic than the nitrogen in an indole. In This compound , this position is already substituted with a bulky isopropyl group. This alkyl group is generally stable and does not participate in reactions under standard conditions. Its presence sterically hinders access to the adjacent C-2 carbonyl group and prevents N-alkylation or N-acylation reactions that are common for N-H indolin-2-ones. nih.gov The use of N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to modulate reactivity in related indole systems, but the N-isopropyl group serves as a permanent, non-labile substituent. acs.org

Carbonyl Group (C-2): The C-2 carbonyl group behaves as a typical amide carbonyl. It can undergo reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1-isopropyl-5-nitroindoline. Nucleophilic attack at the C-2 carbonyl is also possible, though less facile than with ketones, and can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis).

Functionalization at the C-3 Position of the Indolin-2-one Core

The C-3 position is the most reactive site for carbon-carbon bond formation in the indolin-2-one scaffold. The acidity of the C-3 protons (pKa ≈ 18 in DMSO) is enhanced by the adjacent C-2 carbonyl group, facilitating the formation of an enolate intermediate in the presence of a base. This enolate is a key nucleophile for a variety of functionalization reactions.

Aldol Condensation Reactions at C-3

The C-3 enolate of indolin-2-ones readily participates in Aldol-type reactions with aldehydes and ketones. masterorganicchemistry.com This reaction, often referred to as the Knoevenagel-Doebner condensation in this context, typically involves treating the indolin-2-one with a carbonyl compound in the presence of a base like piperidine (B6355638) or pyrrolidine. The initial Aldol addition product, a 3-(1-hydroxyalkyl)indolin-2-one, can be isolated or, more commonly, undergoes subsequent dehydration (elimination of water) to yield a 3-alkylideneindolin-2-one. masterorganicchemistry.comwikipedia.org

For This compound , the reaction with an aromatic aldehyde would proceed as follows:

Step 1 (Enolate formation): A base removes a proton from the C-3 position.

Step 2 (Nucleophilic attack): The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde.

Step 3 (Protonation): The intermediate alkoxide is protonated to form the β-hydroxy carbonyl compound (the Aldol adduct). youtube.com

Step 4 (Dehydration): Heating often promotes the elimination of water to form a conjugated system, yielding the 3-arylidene derivative. wikipedia.org

The direct asymmetric Aldol reaction is a powerful tool for creating stereocenters, though this typically requires specialized chiral catalysts. mdpi.com

Spirocyclization Reactions Leading to Spirooxindole Derivatives

The C-3 position is central to the synthesis of spirooxindoles, a class of compounds where the C-3 carbon of the indolin-2-one is part of a second ring system. These are often constructed from 3-alkylideneindolin-2-one intermediates, which are derived from Aldol condensations as described above. These intermediates act as Michael acceptors or dienophiles in various cycloaddition reactions.

For instance, a 3-alkenyl-oxindole derived from This compound could react with a suitable 1,3-dipole (in a [3+2] cycloaddition) or a diene (in a [4+2] Diels-Alder reaction) to generate complex spirocyclic architectures. A recent study demonstrated the synthesis of thioxothiazolidin-indolin-2-ones, which could be converted to dispirocyclopentanebisoxindoles, showcasing the versatility of this approach with various N-substituted indolin-2-ones. nih.gov

Formation of Arylidene and Hydrazono Derivatives at C-3

The formation of arylidene derivatives is a direct result of the Aldol condensation with aromatic aldehydes, as detailed in section 3.3.1. These compounds are valuable synthetic intermediates.

Hydrazono derivatives are typically synthesized by the condensation of an indolin-2-one with a hydrazine (B178648) derivative. However, a more common precursor for this reaction is the corresponding isatin (B1672199) (indole-2,3-dione). For example, 5-nitroisatin (B147319) can be condensed with various hydrazinecarbothioamides. nih.gov The resulting 2-(5-nitro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide can then be further derivatized. nih.gov This highlights that for C-3 functionalization requiring a ketone-like handle, the oxidation of the indolin-2-one to the corresponding isatin is a key preliminary step.

Reactivity of the Nitro Group and Isopropyl Moiety on the Indolin-2-one Framework

The substituents on the indolin-2-one framework possess their own characteristic reactivity, which can be exploited for further derivatization.

Nitro Group (C-5): The aromatic nitro group is highly versatile. Its most common transformation is reduction to an amino group (NH₂). This can be achieved using various reducing agents, such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid

Iron (Fe) powder in acetic acid nih.gov

Catalytic hydrogenation (e.g., H₂ over Pd/C)

The resulting 5-amino-1-isopropylindolin-2-one is a valuable intermediate. The newly formed amino group can undergo a wide range of reactions, including diazotization (to form a diazonium salt, which is a versatile precursor for Sandmeyer-type reactions), acylation, alkylation, and condensation with carbonyls to form imines.

Isopropyl Moiety (N-1): The isopropyl group attached to the nitrogen is a saturated alkyl group and is generally chemically inert under most conditions used to modify the rest of the molecule. It does not undergo reactions like oxidation, reduction, or substitution unless extremely harsh, non-selective conditions (e.g., radical halogenation) are employed, which would likely degrade the heterocyclic core. Its primary role is steric and electronic: it provides bulk near the N-1/C-2 positions and acts as a weak electron-donating group. researchgate.net

Stereochemical Aspects of Indolin-2-one Derivatives

The stereochemistry of indolin-2-one derivatives is a critical aspect that dictates their interaction with biological systems and their utility as precursors in the synthesis of complex molecules. The structural rigidity of the bicyclic core, combined with the potential for chirality at various positions, gives rise to interesting and synthetically challenging stereochemical features.

The phenomenon of E/Z isomerism in the indolin-2-one family is predominantly associated with derivatives that possess an exocyclic double bond at the C3 position, such as 3-benzylideneindolin-2-ones. The subject compound, this compound, lacks this feature and therefore does not exhibit E/Z isomerism at the C3-position. However, understanding this aspect in related scaffolds is crucial for the broader context of indolin-2-one chemistry.

The interconversion between E and Z isomers of 3-benzylideneindolin-2-ones can be influenced by various factors, including light, temperature, and solvent. rsc.org For many of these compounds, the Z-diastereomer is thermodynamically more stable, but the E-isomer can be preferentially formed or isolated under specific conditions. rsc.org The kinetics of this isomerization are often studied to determine the stability of each isomer and the energy barrier for their interconversion.

Kinetic studies on the E/Z inversion of 3-(benzylidene)-2-oxo-indoline derivatives in DMSO-d6 at room temperature have shown that the process typically follows first-order kinetics. rsc.orgresearchgate.net The rate of isomerization and the half-life of the isomers can be calculated from these studies. For instance, in one study, the E/Z isomerization of a specific derivative (compound 5c) revealed greater stability for the Z isomer, with the E isomer having a half-life of 8.3 hours. rsc.org Conversely, another compound (7b) showed no significant E/Z isomerization, but the Z to E conversion had a half-life of 12.53 hours, indicating a more stable E diastereomer in that case. rsc.org

The use of microfluidic photo-reactors has enabled controlled E-Z isomerization under various conditions, highlighting the influence of light irradiance, temperature, and solvent on the photostationary state. rsc.orgresearchgate.net Research has demonstrated that nitro-substituted 3-benzylideneindolin-2-ones can be effectively converted to their corresponding Z-isomers using this photo-flow light-driven method. researchgate.net

Table 1: Factors Influencing E/Z Isomerization of 3-Benzylidene-indolin-2-ones

| Factor | Observation | Reference |

|---|---|---|

| Light Source | Light can mediate the conversion between E and Z isomers. Microfluidic photoreactors enhance irradiance and control. | rsc.org, rsc.org |

| Temperature | The position of the photostationary state can be temperature-dependent. | researchgate.net |

| Solvent | The choice of solvent can affect the rate and equilibrium of isomerization. | rsc.org |

| Substituents | Electron-withdrawing (e.g., nitro) and electron-releasing groups on the benzylidene moiety influence the isomerization process. | researchgate.net |

| Catalysis | Isomerization can be mediated by acid or base catalysis. | rsc.org |

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, and the ability to control its stereochemistry is paramount for developing potent and selective therapeutic agents. Enantioselective and diastereoselective transformations are employed to construct chiral centers at the C3 position or to build complex spirocyclic and fused-ring systems.

A variety of catalytic asymmetric methods have been developed for the synthesis of chiral indolin-2-one derivatives. These strategies often rely on transition-metal catalysis or organocatalysis to achieve high levels of stereocontrol.

Diastereoselective Syntheses:

Michael Addition/Aldol Reactions: Proline-catalyzed aza-Michael/aldol reactions of 3-alkenyl oxindoles have been used for the diastereoselective synthesis of complex structures like dihydroquinolinyl-spirooxindoles. nih.gov

Annulation Reactions: A sequential [1+2] annulation reaction between indolin-2-imines and α-aryl vinylsulfonium salts has been developed to produce functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines with high diastereoselectivity. nih.gov

Cascade Reactions: A transition metal-free cascade reaction of tryptamine-derived isocyanides and ynones allows for the synthesis of structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org

Enantioselective Syntheses:

Copper-Catalyzed Reactions: Copper-catalyzed hydroboration of 3-alkenyl oxindoles has been reported. nih.gov Furthermore, a highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines has been achieved through a CuH-catalyzed intramolecular trapping of organocopper intermediates with tethered imines. acs.org

(-)-Sparteine-Mediated Reactions: The enantioselective synthesis of 3-substituted indolines can be achieved through an asymmetric intramolecular carbolithiation process mediated by the chiral ligand (-)-sparteine. uni-konstanz.de This ligand is also effective in the kinetic resolution of 2-arylindolines. nih.gov

Iron-Catalyzed Cross-Coupling: An iron catalyst with a chiral PyBOX ligand enables the direct, enantioselective oxidative cross-coupling of indoles with naphthols to form atropisomeric heterobiaryl compounds. chemrxiv.org

Organocatalysis: Chiral phosphoric acids have been successfully used as catalysts in versions of the Fischer indole synthesis to produce cyclopenta[b]indoles with high enantioselectivity. sciencedaily.com

These advanced synthetic methods provide access to a diverse range of enantioenriched indoline (B122111) and indolin-2-one-based molecules, which are crucial for the discovery of new biologically active compounds. researchgate.netresearchgate.net

Table 2: Examples of Stereoselective Transformations for Indolin-2-one/Indoline Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Stereocontrol | Reference |

|---|---|---|---|---|

| Intramolecular Carbolithiation | t-BuLi / (-)-Sparteine | 3-Substituted Indolines | Enantioselective | uni-konstanz.de |

| Reductive Cyclization | CuH / (S,S)-Ph-BPE | cis-2,3-Disubstituted Indolines | Diastereo- & Enantioselective | acs.org |

| Kinetic Resolution | n-BuLi / (+)-Sparteine | Enantioenriched 2-Arylindolines | Enantioselective | nih.gov |

| [1+2] Annulation | Base (K₂CO₃) | Spiro[cyclopropane-1,3'-indolin]-2'-imines | Diastereoselective | nih.gov |

| Fischer Indole Synthesis | Chiral Phosphoric Acid | Cyclopenta[b]indoles | Enantioselective | sciencedaily.com |

Degradation Pathways and Stability Studies

The stability of the this compound molecule is determined by the chemical resilience of its core indolin-2-one structure, the N-isopropyl substituent, and the C5-nitro group. Degradation can occur through several pathways, including hydrolysis, oxidation, and reduction, often influenced by environmental conditions such as pH, oxygen levels, and microbial activity. pharmacy180.com

The indolin-2-one core contains a lactam (a cyclic amide) functionality. While amides are generally more stable to hydrolysis than esters, cleavage of the lactam ring can occur under harsh acidic or basic conditions. pharmacy180.com

The primary degradation pathways for the parent indole structure, which is closely related to indolin-2-one, have been studied extensively. A common initial step in both aerobic and anaerobic degradation is hydroxylation. nih.gov

Aerobic Degradation: The initial oxidation of indole often occurs at the C2 or C3 position. This can lead to intermediates such as oxindole (B195798) (indolin-2-one) and isatin (indole-2,3-dione). nih.gov Isatin is considered a key intermediate in several microbial degradation pathways. nih.gov

Anaerobic Degradation: Under anaerobic conditions, indole is typically hydroxylated at the C2 position to produce oxindole (indolin-2-one). nih.gov Further degradation can proceed through isatin and anthranilic acid. nih.gov

Electrochemical Degradation: In an electro-Fenton process, indole is oxidized to oxindole, which can be further degraded. researchgate.net

The presence of a nitro group on the aromatic ring introduces additional degradation possibilities. The degradation of nitroaromatic compounds like nitrobenzene (B124822) is well-documented. Microbial pathways for nitrobenzene degradation can proceed via two main strategies:

Reductive Pathway: The nitro group is first reduced to a nitroso and then a hydroxylamino group, which can be rearranged to an aminophenol. Pseudomonas pseudoalcaligenes JS45 utilizes this strategy, converting nitrobenzene to 2-aminophenol, which is then subject to ring cleavage. nih.govethz.ch

Oxidative Pathway: A dioxygenase enzyme directly attacks the aromatic ring, leading to the elimination of the nitro group and the formation of catechol. Comamonas sp. JS765 follows this pathway. nih.govethz.ch

For this compound, a plausible degradation cascade could initiate with either the reduction of the nitro group to 5-amino-1-isopropylindolin-2-one or the oxidative cleavage of the heterocyclic or benzene ring. The ultimate breakdown would likely lead to simpler aliphatic acids and ammonia. Stability studies on specific indolin-2-one derivatives have shown moderate to excellent stability in plasma and liver microsomes, suggesting that while degradation occurs, the core scaffold can be relatively robust under certain biological conditions. researchgate.net

Table 3: Key Intermediates in the Microbial Degradation of Indole

| Intermediate | Degradation Condition | Reference |

|---|---|---|

| Oxindole (Indolin-2-one) | Aerobic / Anaerobic | nih.gov |

| Dihydroxyindole | Aerobic | nih.gov |

| Isatin | Aerobic / Anaerobic | nih.gov |

| Anthranilate | Aerobic / Anaerobic | nih.gov |

| Catechol | Aerobic | nih.gov |

Applications in Materials Science and As Synthetic Building Blocks

Role as Versatile Building Blocks in Complex Organic Synthesis

The true value of a compound like 1-Isopropyl-5-nitroindolin-2-one in synthetic chemistry lies in its potential as a starting material for the construction of more intricate molecules. The combination of the lactam, the aromatic nitro group, and the N-substituent provides multiple reactive sites for chemical transformation.

The indoline (B122111) core is a prevalent motif in numerous natural products and pharmacologically active compounds. researchgate.netthieme.de Synthetic methodologies aimed at constructing polycyclic systems often rely on the functionalization of the indoline ring. For a molecule such as this compound, the nitro group can be a key functionality. For instance, reduction of the nitro group to an amine would provide a nucleophilic center that could participate in intramolecular cyclization reactions to form new rings fused to the indoline core. The N-isopropyl group, while sterically hindering to some extent, also influences the electronic properties and solubility of the molecule and its derivatives. General strategies for creating polycyclic indolines often involve catalytic processes that can functionalize the C-H bonds of the aromatic ring or utilize the existing functional groups to build new cyclic structures. researchgate.netorganic-chemistry.org

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. researchgate.net The this compound structure can be envisioned as a precursor to a variety of advanced heterocyclic systems. For example, the lactam functionality within the indolin-2-one ring can undergo ring-opening reactions to provide access to functionalized ortho-nitrophenylacetic acid derivatives. These derivatives, in turn, can be used in condensation reactions with various binucleophiles to construct new heterocyclic rings. Furthermore, the nitro group can be transformed into other functional groups, such as amines, azides, or halides, which dramatically expands the range of possible subsequent chemical reactions for building diverse heterocyclic frameworks. openmedicinalchemistryjournal.comnih.gov

Spiro-compounds, which contain two rings connected by a single common atom, are a unique class of molecules with significant applications in drug discovery. The C3 position of the indolin-2-one ring is a common site for the generation of spiro-centers. In the case of this compound, this position could be functionalized with an exocyclic double bond, which can then participate in cycloaddition reactions to form spirocyclic systems. The electron-withdrawing nature of the 5-nitro group would influence the reactivity of this double bond. The synthesis of spiro-indolin-2-ones is a well-established area of organic synthesis, often employing methodologies like 1,3-dipolar cycloadditions.

Applications in Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with applications in flexible displays, solar cells, and sensors. The electronic properties of organic molecules are highly dependent on their structure, and the indoline framework is a component of some organic electronic materials.

While there is no specific data on this compound in OTFTs or OPVs, the electronic nature of the nitroindoline (B8506331) core suggests potential applicability. The nitro group is a strong electron-withdrawing group, which can lower the energy levels of the molecular orbitals (LUMO). This property is desirable for n-type semiconductor materials used in OTFTs and as acceptor materials in OPVs. The N-isopropyl group would enhance solubility in organic solvents, which is crucial for solution-based processing of thin films. Further chemical modification would likely be necessary to optimize the molecule for these applications, such as extending the pi-conjugated system to improve charge transport.

The functionalization of fullerenes and carbon nanoparticles is a key strategy for improving their properties for use in energy applications, such as in the active layer of organic solar cells. While direct reactions of this compound with fullerenes are not reported, derivatives of this compound could potentially be used for this purpose. For instance, conversion of the nitro group to an azido (B1232118) group would allow for a [3+2] cycloaddition reaction with the double bonds of a fullerene molecule (a "click" reaction), covalently attaching the nitroindoline moiety. This could be a way to tune the electronic properties of the fullerene derivative and improve its compatibility with other materials in a solar cell device.

Role in Corrosion Inhibition

No studies were found that investigate or report on the efficacy of this compound as a corrosion inhibitor for any metal or alloy. Research in the field of corrosion inhibition often focuses on compounds that can adsorb onto a metal surface and form a protective layer. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are frequently studied for this purpose. However, the specific compound has not been featured in such research.

Other Industrial and Chemical Applications

Similarly, a comprehensive search yielded no results on the use of this compound as a synthetic building block in materials science or for other industrial purposes. The utility of a compound as a synthetic intermediate is determined by its reactivity and the functional groups it possesses. While the nitroindolinone core is a recognized scaffold in medicinal chemistry, the specific applications of the 1-isopropyl derivative in broader chemical and materials science industries have not been documented in available literature.

It is possible that research on this specific compound exists in proprietary industrial settings or has not yet been published in publicly accessible forums. However, based on the current state of scientific literature, no authoritative content can be generated for the requested sections.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Isopropyl-5-nitroindolin-2-one to improve yield and purity?

- Methodological Answer :

- Step 1 : Vary reaction parameters systematically (temperature, solvent, catalyst). For example, nitro-group introduction often requires controlled nitration conditions to avoid over-oxidation .

- Step 2 : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Evidence suggests that solvent polarity adjustments significantly impact compound isolation .

- Step 3 : Monitor reaction progress via TLC or HPLC. Intermediate characterization (e.g., NMR) ensures correct functional group formation .

- Data Table 1 : Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature | 60–100°C | 80°C | 78 | 98 |

| Solvent | DMF, THF, Ethanol | Ethanol | 65 | 95 |

| Reaction Time | 2–24 h | 12 h | 72 | 97 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use H and C NMR to confirm the indolinone backbone and substituents. For example, the isopropyl group shows distinct triplet splitting in H NMR .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) stretches .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 233.2) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage .

- Step 2 : Analyze degradation products via HPLC-MS. Nitro groups are prone to reduction under acidic conditions, forming amine derivatives .

- Step 3 : Compare results with structurally similar indolinones (e.g., 7-methylindolin-2-one) to identify stability trends .

Advanced Research Questions

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) against kinase or protease libraries. Indolinones often inhibit ATP-binding pockets .

- Step 2 : Validate predictions with in vitro enzyme assays (e.g., IC determination). For example, nitro groups enhance electrophilic interactions with cysteine residues .

- Data Table 2 : Predicted Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Experimental IC (µM) |

|---|---|---|

| CDK2 | -9.2 | 0.45 |

| PARP1 | -8.7 | 1.2 |

Q. How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

- Methodological Answer :

- Step 1 : Re-examine crystal structure (X-ray diffraction) to confirm bond angles and torsional strain. Discrepancies in nitro-group orientation may arise from crystal packing .

- Step 2 : Compare experimental NMR shifts with DFT-calculated values. Solvent effects (e.g., DMSO vs. CDCl) can alter chemical shifts .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs (e.g., 5-nitro vs. 5-cyano substituents) and compare bioactivity .

- Step 2 : Use QSAR models to correlate substituent electronegativity with cytotoxicity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.